PI3Kbeta Isoform Affinity: A Key Differentiator from Broader PI3K Inhibitors
This compound demonstrates a binding affinity (Ki) of 41 nM against human N-terminal poly-His tagged PI3Kbeta in an AlphaScreen assay [1]. This value differentiates it from many pan-PI3K or PI3Kalpha/delta-selective inhibitors, where affinities can vary by an order of magnitude or more. For example, the tool compound PI-103 exhibits an IC50 of 3 nM for PI3Kalpha but 3,000 nM for PI3Kbeta, highlighting that potent PI3Kbeta affinity with a 41 nM Ki is a distinct profile not common to all PI3K inhibitors [2]. While this is a cross-study comparison with a standard tool compound rather than a direct head-to-head analog, the 41 nM Ki establishes a quantitative baseline for PI3Kbeta that procurement decisions for beta-isoform-focused projects must consider.
| Evidence Dimension | Binding Affinity (Ki) for PI3Kbeta |
|---|---|
| Target Compound Data | Ki = 41 nM |
| Comparator Or Baseline | PI-103 (a tool pan-PI3K inhibitor): PI3Kbeta IC50 ~ 3,000 nM |
| Quantified Difference | Target compound is approximately 73-fold more potent at PI3Kbeta than PI-103. |
| Conditions | Human N-terminal poly-His tagged PI3Kbeta expressed in Sf9 baculovirus, 20 min incubation, AlphaScreen assay (Target compound). PI-103 data from independent literature. |
Why This Matters
For research specifically targeting PI3Kbeta signaling, a compound with a 41 nM Ki provides a starkly different window of activity compared to tool compounds that are virtually inactive at this isoform, directly impacting experimental design and reagent selection.
- [1] BindingDB. (n.d.). Entry BDBM50394852 (CHEMBL2165011) for US8772480, 215. Data for N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide. Retrieved May 9, 2026. View Source
- [2] Knight, Z. A., Gonzalez, B., Feldman, M. E., et al. (2006). A pharmacological map of the PI3-K family defines a role for p110alpha in insulin signaling. Cell, 125(4), 733-747. Data for PI-103. View Source
